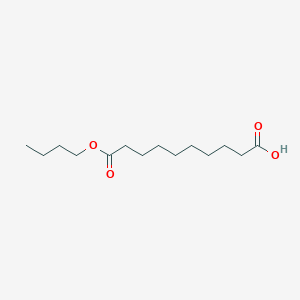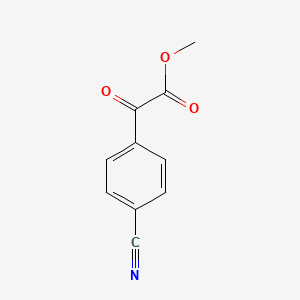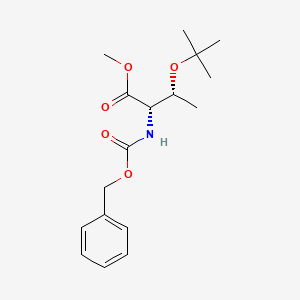
Z-Thr(tbu)-ome
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Z-Thr(tbu)-ome typically involves the protection of the hydroxyl group of threonine with a tert-butyl group and the amino group with a benzyloxycarbonyl (Cbz) group. The process generally includes the following steps:
Protection of the Hydroxyl Group: Threonine is reacted with tert-butyl chloride in the presence of a base to form O-tert-butyl-L-threonine.
Protection of the Amino Group: The O-tert-butyl-L-threonine is then reacted with benzyloxycarbonyl chloride to form N-benzyloxycarbonyl-O-tert-butyl-L-threonine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to ensure high yield and purity. The product is typically purified through crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Z-Thr(tbu)-ome undergoes various chemical reactions, including:
Hydrolysis: The protective groups can be removed under acidic or basic conditions to yield free threonine.
Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used to remove the protective groups.
Substitution: Reagents such as trifluoroacetic acid (TFA) or hydrogen bromide (HBr) in acetic acid are commonly used.
Major Products Formed
The major products formed from these reactions include free threonine and various derivatives depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Z-Thr(tbu)-ome is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used as an intermediate in the synthesis of peptides, where its protective groups prevent unwanted side reactions.
Drug Development: The compound is used in the development of peptide-based drugs and therapeutic agents.
Biochemical Research: It is used in studies involving protein structure and function, as well as enzyme-substrate interactions.
Mecanismo De Acción
The mechanism of action of Z-Thr(tbu)-ome primarily involves its role as a protective group in peptide synthesis. The benzyloxycarbonyl group protects the amino group, while the tert-butyl group protects the hydroxyl group of threonine. These protective groups are selectively removed under specific conditions to yield the desired peptide .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Thr(tBu)-OH: Another threonine derivative used in peptide synthesis with a fluorenylmethyloxycarbonyl (Fmoc) protective group.
Z-Thr(tBu)-OSu: A similar compound with an N-hydroxysuccinimide (OSu) ester group, used for coupling reactions in peptide synthesis.
Uniqueness
Z-Thr(tbu)-ome is unique due to its specific combination of protective groups, which provide stability and selectivity during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides and proteins .
Propiedades
IUPAC Name |
methyl (2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5/c1-12(23-17(2,3)4)14(15(19)21-5)18-16(20)22-11-13-9-7-6-8-10-13/h6-10,12,14H,11H2,1-5H3,(H,18,20)/t12-,14+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWFWFWEJCKORD-OCCSQVGLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Ethoxycarbonyl)(methyl)amino]acetic acid](/img/structure/B3270408.png)
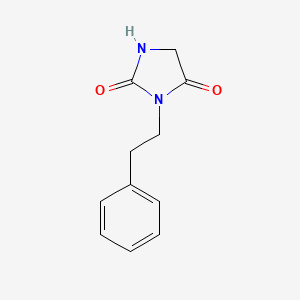
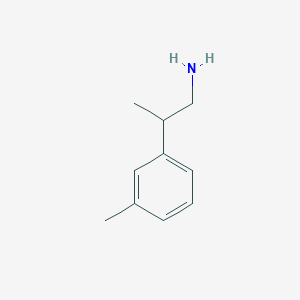
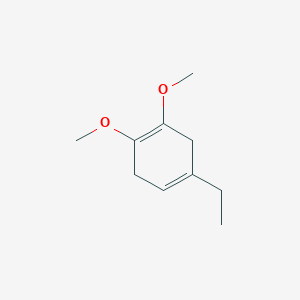
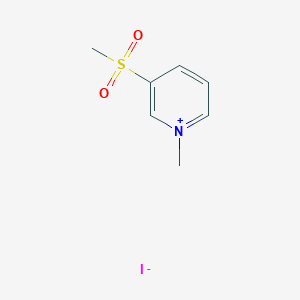
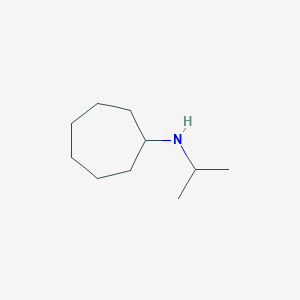
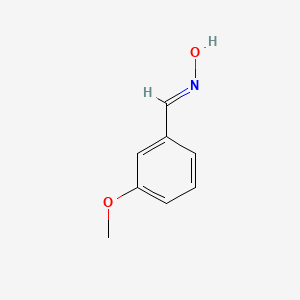
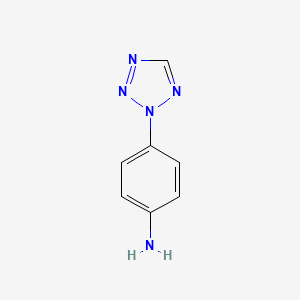
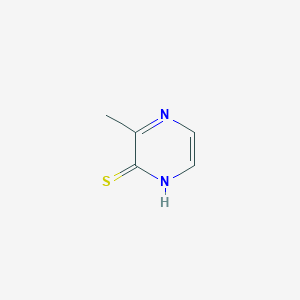
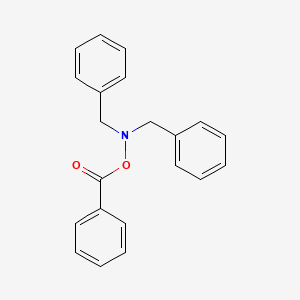
![2-[(4-Methylpyridin-2-yl)methyl]azepane](/img/structure/B3270478.png)
![2-[(4,6-Dimethylpyridin-2-yl)methyl]azepane](/img/structure/B3270482.png)
